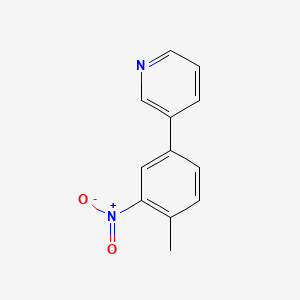

3-(4-Methyl-3-nitrophenyl)pyridine

Description

Significance of Heterocyclic Biaryls in Contemporary Organic Synthesis and Chemical Sciences

Heterocyclic biaryls, which are compounds containing two interconnected aromatic rings where at least one is a heterocycle, are of paramount importance in modern chemical sciences. These structures are privileged motifs found in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a particularly common feature in these biaryls due to its ability to modulate properties such as polarity, solubility, and metabolic stability, which are crucial for drug design.

Overview of Methodological Advancements in C-C and C-N Bond Formation for Diverse Biaryl Systems

The construction of the critical carbon-carbon (C-C) or carbon-nitrogen (C-N) bond that links the two aryl rings in biaryl systems has been a major focus of research in organic synthesis. Seminal advancements in this area include a variety of cross-coupling reactions, which have revolutionized the way chemists approach the synthesis of these complex molecules.

Key Methodologies for Biaryl Synthesis:

| Coupling Reaction | Description |

| Suzuki-Miyaura Coupling | A versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. chemicalbook.com It is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. |

| Negishi Coupling | This reaction employs a palladium or nickel catalyst to couple an organozinc compound with an organohalide. acs.org It is known for its high reactivity and the ability to form C-C bonds involving sp, sp2, and sp3 hybridized carbon atoms. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide. chemicalbook.com This method is instrumental in the synthesis of N-aryl compounds. |

| Direct C-H Arylation | An emerging and atom-economical approach that involves the direct coupling of a C-H bond of one aromatic ring with an aryl halide partner, often catalyzed by palladium. researchgate.net This method avoids the pre-functionalization of the C-H bond. |

These methods have significantly expanded the toolkit available to organic chemists, allowing for the efficient and selective synthesis of a diverse range of biaryl and heteroaryl compounds.

Structural and Electronic Characteristics of Nitrophenyl-Substituted Pyridine Frameworks

Quantum chemical calculations on analogous nitrophenyl-substituted pyridines, such as 3-[(4-nitrophenyl)methyl]pyridine, have provided insights into these characteristics. evitachem.com Density Functional Theory (DFT) studies suggest that these molecules often adopt a non-planar conformation, with a notable dihedral angle between the pyridine and nitrophenyl rings due to steric hindrance. evitachem.com

Calculated Electronic Properties of a Representative Nitrophenyl-Pyridine System:

| Parameter | Value |

| HOMO Energy | -6.32 eV |

| LUMO Energy | -3.15 eV |

| Band Gap (ΔE) | 3.17 eV |

Data for 3-[(4-Nitrophenyl)methyl]pyridine as a representative example. evitachem.com

The Highest Occupied Molecular Orbital (HOMO) is typically localized on the more electron-rich pyridine ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly situated on the electron-deficient nitrophenyl moiety. evitachem.com This separation of frontier molecular orbitals is a key determinant of the molecule's reactivity and potential applications in materials science, for instance, in the development of materials with specific electronic or optical properties.

Research Scope and Academic Objectives for Investigating 3-(4-Methyl-3-nitrophenyl)pyridine

The specific compound, this compound, presents a unique combination of structural features: a pyridine ring linked at the 3-position to a phenyl ring which is substituted with both a methyl and a nitro group. The primary academic objectives for investigating this molecule would be to:

Develop efficient and selective synthetic routes to access this specific isomer.

Carry out a thorough characterization of its molecular structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Determine its three-dimensional structure through single-crystal X-ray diffraction, if suitable crystals can be obtained.

Investigate its electronic properties through both experimental methods and computational studies to understand the interplay of the electron-donating methyl group and the electron-withdrawing nitro group on the biaryl system.

While detailed experimental data for this compound is not widely available in the public domain, its existence has been noted in the chemical literature, pointing towards its potential as a target for further synthetic and characterization studies. A known reference points to its mention in the Journal of Heterocyclic Chemistry in 1974, although specific data from this source is not readily accessible. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-(4-methyl-3-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-4-5-10(7-12(9)14(15)16)11-3-2-6-13-8-11/h2-8H,1H3 |

InChI Key |

REYPMJHFTXOQFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 4 Methyl 3 Nitrophenyl Pyridine and Its Structural Analogues

Retrosynthetic Analysis of the Pyridine-Phenyl Linkage

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. youtube.comicj-e.org For 3-(4-Methyl-3-nitrophenyl)pyridine, the most logical disconnection is at the C-C bond between the pyridine (B92270) ring and the phenyl ring. This approach simplifies the complex target into two separate aromatic fragments.

This disconnection suggests two primary forward-synthetic strategies, both of which typically rely on transition-metal-catalyzed cross-coupling reactions:

Strategy A: A reaction between a pyridine-based nucleophile (or its precursor) and a phenyl-based electrophile. In practice, this often involves a 3-pyridyl organometallic or boronic acid derivative and a halogenated 4-methyl-3-nitrobenzene.

Strategy B: A reaction between a phenyl-based nucleophile (or its precursor) and a pyridine-based electrophile. This would commonly use a (4-methyl-3-nitrophenyl) organometallic or boronic acid species and a 3-halopyridine.

Given the commercial availability of precursors like 4-methyl-3-nitrophenylboronic acid and various 3-halopyridines, Strategy B is often more direct. tcichemicals.com

Palladium-Catalyzed Cross-Coupling Strategies for Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. wikipedia.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation from the organometallic reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a widely used reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. organic-chemistry.org It is favored for its operational simplicity, the stability of the boronic acid reagents, and the generally non-toxic nature of its byproducts. organic-chemistry.org

For the synthesis of this compound, this protocol would involve the coupling of 4-methyl-3-nitrophenylboronic acid with a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine). A base is required to activate the boronic acid for the transmetalation step. organic-chemistry.orgharvard.edu

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Typical Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The core catalyst that facilitates the reaction cycle. libretexts.org |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. libretexts.orgharvard.edu |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to form a more nucleophilic boronate species. harvard.edu |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | Solubilizes reagents and influences reaction rate and efficiency. harvard.edu |

| Aryl Halide | 3-Bromopyridine, 3-Iodopyridine | The electrophilic coupling partner (Reactivity: I > Br > Cl). harvard.edu |

| Organoboron Reagent | 4-Methyl-3-nitrophenylboronic Acid | The nucleophilic coupling partner after activation by base. tcichemicals.com |

The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity, often proceeding under mild conditions. organic-chemistry.orgresearchgate.net

The synthesis of the target molecule via Negishi coupling could be achieved by coupling a pre-formed (4-methyl-3-nitrophenyl)zinc halide with 3-bromopyridine. Alternatively, 3-pyridylzinc halide could be reacted with a suitable halogenated nitroaromatic, such as 1-bromo-4-methyl-2-nitrobenzene. nih.gov The organozinc reagents are typically prepared in situ from the corresponding organohalide.

Table 2: Typical Reaction Conditions for Negishi Coupling

| Component | Examples | Typical Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(P(t-Bu)₃)₂, Ni(acac)₂, NiCl₂(dppe) | Palladium catalysts are common, but nickel is also effective. wikipedia.orgorganic-chemistry.org |

| Organozinc Reagent | (4-methyl-3-nitrophenyl)zinc chloride | The key transmetalating agent. researchgate.net |

| Organohalide | 3-Bromopyridine, 3-Chloropyridine | The electrophilic partner in the coupling reaction. organic-chemistry.org |

| Solvent | THF, DMF, Dioxane | Aprotic polar solvents are typically used to facilitate the reaction. |

The Stille coupling utilizes an organotin (stannane) reagent to couple with an sp²-hybridized halide or triflate, catalyzed by palladium. wikipedia.org The reaction is highly versatile due to the stability and tolerance of organostannanes to many functional groups, though a significant drawback is the toxicity of the tin compounds. organic-chemistry.orglibretexts.org

To synthesize this compound, one could react 3-(tributylstannyl)pyridine (B1335939) with 1-bromo-4-methyl-2-nitrobenzene in the presence of a palladium catalyst. The synthesis of 3-arylpyridine derivatives via Stille coupling has been shown to be an effective method. scilit.com

Table 3: Typical Reaction Conditions for Stille Coupling

| Component | Examples | Typical Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Initiates the catalytic cycle via oxidative addition. wikipedia.org |

| Organotin Reagent | 3-(Tributylstannyl)pyridine | The source of the nucleophilic pyridine group for transmetalation. |

| Organohalide | 1-Bromo-4-methyl-2-nitrobenzene | The electrophilic component of the reaction. wikipedia.org |

| Solvent | Toluene, THF, DMF, NMP | Anhydrous, non-protic solvents are generally required. |

| Additive | CuI, LiCl | Can accelerate the transmetalation step and improve yields. organic-chemistry.org |

Alternative Synthetic Routes to Substituted Pyridine-Phenyl Systems

While palladium-catalyzed cross-coupling reactions are the dominant strategies, other classical methods can be considered for the synthesis of biaryl systems, though they often present significant challenges.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, its application to pyridine presents difficulties. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles, making reactions much slower than with benzene (B151609). quimicaorganica.orggcwgandhinagar.com

Furthermore, the nitrogen atom is basic and will react with the acidic reagents (like Lewis acids in Friedel-Crafts reactions), which further deactivates the ring to a pyridinium (B92312) species that is highly resistant to electrophilic attack. gcwgandhinagar.com For these reasons, direct Friedel-Crafts type reactions to form the biaryl bond between a pyridine and a phenyl compound are generally not feasible. quimicaorganica.org

When substitution does occur, it happens preferentially at the 3-position. quora.comquora.com This is because the cationic intermediate formed by attack at the 3-position is more stable than those formed by attack at the 2- or 4-positions, which would place a destabilizing positive charge on the electronegative nitrogen atom. quora.com

An alternative EAS strategy would be the nitration of a pre-formed precursor like 3-(4-methylphenyl)pyridine. However, controlling the regioselectivity of the nitration would be challenging. The methyl group on the phenyl ring is an ortho-, para-director, while the pyridine ring acts as a deactivating group. Predicting and achieving selective nitration at the 3-position of the phenyl ring, adjacent to the bulky pyridine substituent, would be difficult. A synthesis of 3-(4'-nitrobenzyl)pyridine via nitration of 3-benzylpyridine (B1203931) has been reported, demonstrating that a phenyl ring attached to pyridine can be nitrated, although this is not a biaryl system. prepchem.com

Nucleophilic Aromatic Substitution on Activated Phenyl Systems

Nucleophilic aromatic substitution (SNA r) presents a viable, though less common, pathway for the synthesis of this compound. This method relies on the activation of a phenyl ring by electron-withdrawing groups, such as the nitro group, which facilitates the displacement of a suitable leaving group by a nucleophile. google.com

In the context of synthesizing the target molecule, a plausible approach involves the reaction of a 4-halo-2-nitrotoluene (where the halogen is typically fluorine or chlorine for higher reactivity) with a 3-pyridyl nucleophile. The strong electron-withdrawing effect of the nitro group, particularly when positioned ortho or para to the leaving group, significantly lowers the energy of the Meisenheimer intermediate, thereby driving the reaction forward. google.comnih.gov For instance, the reaction of 4-fluoro-2-nitrotoluene (B1294404) with a lithiated pyridine, such as 3-lithiopyridine, could potentially yield this compound. The generation of the pyridyl anion is crucial and can be achieved by deprotonation of a halopyridine with a strong base at low temperatures.

The reactivity in SNA r reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the solvent used. rsc.org Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often employed to enhance the rate of reaction. mdpi.com Research on related systems, such as the reaction of methyl 3-nitropyridine-4-carboxylate with fluoride (B91410) anions, has demonstrated the successful substitution of a nitro group, highlighting its good leaving group ability in certain contexts. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Electrophile | Nucleophile | Product | Conditions | Yield (%) | Reference |

| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | 2,4,6-Trinitrophenol | Room Temperature | High | google.com |

| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | DMSO, reflux | 38 | mdpi.com |

| 4-Fluoro-1-nitrobenzene | Pyrrolidine | N-(4-nitrophenyl)pyrrolidine | Continuous flow | - | researchgate.net |

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. organic-chemistry.orgharvard.edu

For the synthesis of precursors to this compound, DoM can be envisioned in several ways. One approach involves the DoM of a 3-substituted pyridine, where the substituent acts as a DMG. For example, a 3-halopyridine or a pyridine bearing a carboxamide or an O-carbamoyl group can be selectively metalated at the C-4 position. rsc.org The resulting 4-lithiated pyridine can then be coupled with a suitable electrophile derived from 4-methyl-3-nitrobenzene.

Alternatively, a DoM strategy could be applied to the phenyl ring. However, the presence of the methyl and nitro groups on the phenyl ring in the target molecule makes direct application for the key C-C bond formation challenging. A more plausible application of DoM would be for the introduction of functional groups that can then facilitate a cross-coupling reaction. For instance, a protected 4-methyl-3-aminophenol could be subjected to DoM directed by the protected amine or hydroxyl group, followed by borylation to generate a boronic acid derivative for a subsequent Suzuki coupling.

The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi, or LDA) and reaction conditions (temperature, solvent) is critical to avoid side reactions, such as addition to the pyridine ring. wikipedia.org

Table 2: Examples of Directed Ortho-Metalation Reactions

| Substrate | Directing Group | Reagent | Product after Electrophilic Quench | Reference |

| Anisole | -OCH3 | n-BuLi | Ortho-functionalized anisole | wikipedia.org |

| 3-Pyridinecarboxamide | -CONH2 | LDA | 4-Substituted-3-pyridinecarboxamide | rsc.org |

| 3-Chloropyridine | -Cl | LDA | 4-Substituted-3-chloropyridine | rsc.org |

Optimization of Reaction Conditions for Targeted Synthesis and Yield Enhancement

The successful synthesis of this compound, regardless of the chosen methodology, is highly dependent on the careful optimization of reaction conditions to maximize yield and purity.

For palladium-catalyzed cross-coupling reactions like Suzuki, Negishi, or Stille couplings, key parameters to optimize include the choice of catalyst (palladium source and ligand), base, solvent, and temperature. The ligand plays a crucial role in the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands often being effective for challenging couplings. libretexts.org For instance, in Suzuki couplings of heteroaryl chlorides, specific ligands have been shown to be superior. nih.gov The choice of base is also critical and can influence the rate and selectivity of the reaction.

In the case of a Suzuki coupling to form the target compound, one might couple 3-pyridylboronic acid with a halo-nitrotoluene. The electronic nature of the substituents on both coupling partners will influence the reaction. The electron-withdrawing nitro group on the phenyl ring can accelerate the oxidative addition step. nih.gov An example from the literature shows the successful Negishi coupling of o-tolylzinc chloride with 1-bromo-4-nitrobenzene, yielding 2-methyl-4'-nitrobiphenyl (B1594515) in 78% yield, which provides a good starting point for optimization. orgsyn.org

For nucleophilic aromatic substitution, the optimization would focus on the leaving group, solvent, temperature, and the nature of the pyridyl nucleophile. As previously mentioned, fluoride is often the best leaving group, and polar aprotic solvents are preferred.

Synthetic Pathways for Selective Functional Group Interconversions Post-Coupling

Once the core structure of this compound is assembled, further derivatization can be achieved through selective functional group interconversions.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of subsequent derivatization possibilities, such as amide or sulfonamide formation. A key challenge in the reduction of the nitro group in this compound is the preservation of the pyridine ring, which can be susceptible to reduction under certain conditions.

Several methods are available for the chemoselective reduction of nitroarenes. rsc.orgnih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) has been shown to be effective for the selective reduction of nitro groups in the presence of halogens and other reducible functionalities on pyridine rings. organic-chemistry.org Other common reagents for nitro group reduction include iron powder in acidic media, tin(II) chloride, and sodium dithionite. rsc.org The choice of reagent and conditions must be carefully selected to avoid over-reduction or undesired side reactions. For instance, iron-based catalysts have demonstrated high chemoselectivity for nitro group reduction over other reactive groups. rsc.org

Table 3: Reagents for Chemoselective Nitro Group Reduction

| Reagent | Conditions | Advantages | Reference |

| Hydrazine hydrate, Pd/C | - | Selective for nitro group over halogens | organic-chemistry.org |

| Iron powder, Acetic acid | - | Mild and chemoselective | rsc.org |

| Fe3O4-MWCNTs@PEI-Ag | NaBH4, H2O, RT | Reusable catalyst, mild conditions | nih.gov |

Modifications at the Methyl Group for Extended Derivatization

The methyl group on the phenyl ring provides another handle for further functionalization.

Benzylic Bromination: The methyl group can be converted to a bromomethyl group via radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator such as AIBN or light. libretexts.orgresearchgate.net The resulting benzylic bromide is a versatile intermediate that can be used in a variety of nucleophilic substitution reactions to introduce different functional groups.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are often used for this transformation. chemspider.com However, the conditions need to be carefully controlled to avoid degradation of the aromatic rings, especially the electron-deficient pyridine ring. The oxidation of dinitrotoluene to the corresponding carboxylic acid has been reported using vanadium pentoxide in sulfuric acid. google.com The resulting carboxylic acid can then be converted to esters, amides, or other acid derivatives.

Advanced Spectroscopic and Crystallographic Investigations for Comprehensive Structural Elucidation

Elucidation of Molecular Architecture via High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds in solution. Through the analysis of the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise electronic environment and connectivity of each atom can be determined.

For 3-(4-Methyl-3-nitrophenyl)pyridine, the ¹H NMR spectrum is expected to display a set of distinct signals corresponding to the protons on both the pyridine (B92270) and the nitrophenyl rings. The pyridine ring protons would typically appear in the aromatic region, with their specific chemical shifts influenced by the ring nitrogen and the biaryl linkage. The protons on the nitrophenyl ring would also resonate in the aromatic region, with their positions dictated by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl group protons would appear as a singlet in the upfield region.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom in the molecule, including the quaternary carbons. The chemical shifts would be indicative of the local electronic environment, with carbons attached to the electronegative nitrogen and nitro group appearing at lower fields.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to map the intricate network of covalent bonds, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be instrumental in identifying adjacent protons on the pyridine and nitrophenyl rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying the connectivity between different fragments of the molecule, such as the linkage between the pyridine and nitrophenyl rings, and the positions of substituents relative to non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution, especially the spatial relationship between the protons on the two aromatic rings.

Table 1: Hypothetical 2D NMR Correlations for this compound This table presents expected correlations and is for illustrative purposes.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

|---|---|---|---|---|

| H-2' | H-6' | C-2' | C-3', C-4', C-6' | H-6', H-2 |

| H-5' | H-6' | C-5' | C-3', C-4', C-1' | H-6' |

| H-6' | H-2', H-5' | C-6' | C-2', C-4', C-5' | H-2', H-5' |

| H-2 | H-4, H-6 | C-2 | C-3, C-4, C-6 | H-6, H-2' |

| H-4 | H-2, H-5, H-6 | C-4 | C-2, C-3, C-5, C-6 | H-5 |

| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6 | H-4, H-6 |

| H-6 | H-2, H-4, H-5 | C-6 | C-2, C-4, C-5 | H-5, H-2 |

| CH₃ | None | C-CH₃ | C-3', C-4', C-5' | H-5' |

Investigation of Conformational Dynamics via Variable Temperature NMR for Biaryl Rotational Barriers

The C-C single bond connecting the two aromatic rings in biaryl systems like this compound allows for rotation. However, this rotation can be hindered by the presence of ortho substituents. Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, rapid rotation around the biaryl bond would lead to averaged, sharp signals. As the temperature is lowered, the rotation slows down. If the rotational barrier is sufficiently high, the rotation may become slow on the NMR timescale, leading to the decoalescence of signals and the appearance of distinct resonances for the different conformers. From the coalescence temperature and the frequency difference between the signals, the energy barrier to rotation can be calculated, providing valuable insight into the molecule's conformational stability.

Vibrational Spectroscopic Analysis for Functional Group Identification and Molecular Fingerprinting (Raman, FT-IR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching (of the methyl group): Occurring just below 3000 cm⁻¹.

N-O stretching of the nitro group: Strong, characteristic bands are expected in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C=C and C=N stretching of the aromatic rings: A series of bands in the 1400-1600 cm⁻¹ region.

C-N stretching: Vibrations associated with the C-NO₂ and pyridine ring C-N bonds.

Ring breathing modes: These are characteristic of the aromatic rings and appear in the fingerprint region.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile, as some modes may be more active in one technique than the other due to selection rules. This combined data serves as a unique molecular fingerprint for the compound.

Table 2: Expected Vibrational Frequencies for this compound This table presents expected frequencies and is for illustrative purposes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2980 - 2870 |

| Nitro N-O | Asymmetric Stretching | 1570 - 1500 |

| Nitro N-O | Symmetric Stretching | 1370 - 1300 |

| Aromatic C=C/C=N | Stretching | 1600 - 1400 |

| C-N | Stretching | 1350 - 1250 |

Mass Spectrometric Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (High-Resolution MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be confirmed. For this compound (C₁₂H₁₀N₂O₂), the expected exact mass would be calculated and compared to the experimental value.

Furthermore, the mass spectrum reveals the fragmentation pattern of the molecule upon ionization. The fragmentation pathways provide valuable structural information, as the molecule breaks apart at its weakest bonds or forms particularly stable fragment ions. For this compound, characteristic fragmentation could involve the loss of the nitro group (NO₂), or cleavage of the bond between the two aromatic rings, leading to fragment ions corresponding to the substituted pyridine and nitrophenyl moieties. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Solid-State Structural Characterization via X-ray Crystallography

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's structure in the solid state. nih.govwikipedia.org This technique can precisely determine the spatial arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and dihedral angles. nih.govwikipedia.org

Determination of Bond Lengths, Bond Angles, and Dihedral Angles in the Crystal Lattice

A successful single-crystal X-ray diffraction experiment on this compound would yield a three-dimensional electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be refined. This allows for the precise measurement of all intramolecular geometric parameters.

Key structural features that would be determined include:

The bond lengths within the pyridine and phenyl rings, which can indicate the degree of aromaticity.

The length of the C-C bond connecting the two rings.

The bond lengths and angles of the nitro and methyl substituents.

The crystallographic data also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or π-π stacking, that may be present.

Table 3: Representative Bond Lengths and Angles for Biaryl Nitro Compounds This table presents typical ranges and is for illustrative purposes.

| Parameter | Description | Typical Value |

|---|---|---|

| C-C (Aromatic) | Bond length within the aromatic rings | 1.37 - 1.41 Å |

| C-C (Biaryl) | Bond length between the two rings | 1.48 - 1.51 Å |

| C-N (Nitro) | Bond length between carbon and nitro group | 1.45 - 1.49 Å |

| N-O (Nitro) | Bond length within the nitro group | 1.21 - 1.25 Å |

| C-C-C (Aromatic) | Bond angle within the aromatic rings | ~120° |

| C-C-N (Biaryl) | Bond angle at the biaryl linkage | ~120° |

| Dihedral Angle | Torsion angle between the two rings | Variable (depends on steric hindrance) |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The presence of the nitro group and the pyridine nitrogen atom provides sites for potential hydrogen bonding. Specifically, weak C-H···O and C-H···N interactions are anticipated to be significant in the crystal lattice. In analogous structures, aromatic C-H donors on one molecule can interact with the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring on an adjacent molecule. These interactions, although individually weak, collectively contribute to the stability of the crystal structure.

Furthermore, the aromatic nature of both the nitrophenyl and pyridine rings suggests the presence of π-π stacking interactions. Depending on the relative orientation of the molecules in the crystal, these can manifest as either face-to-face or offset stacking arrangements. These interactions are crucial in organizing the molecules into columns or layers, contributing significantly to the cohesion of the crystal. The specific geometry of these stacks, including the interplanar distance and the degree of overlap, would be determined by the electronic and steric properties of the molecule.

A detailed examination of the crystal packing would likely reveal specific motifs, such as herringbone or layered structures, arising from the interplay of these various intermolecular forces. The three-dimensional supramolecular architecture is a direct consequence of the energetic balance between these attractive interactions.

To provide a more quantitative understanding, the following table outlines the typical ranges for geometric parameters associated with these types of intermolecular interactions observed in similar organic crystalline solids.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) |

| C-H···O Hydrogen Bond | C-H···O (nitro) | 2.2 - 3.0 | 120 - 180 |

| C-H···N Hydrogen Bond | C-H···N (pyridine) | 2.3 - 3.2 | 120 - 180 |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.3 - 3.8 | N/A |

A Hirshfeld surface analysis would be instrumental in visually and quantitatively dissecting these intermolecular contacts, providing percentages of different types of interactions and highlighting the most significant contributions to the crystal packing.

Computational and Theoretical Chemistry Studies of 3 4 Methyl 3 Nitrophenyl Pyridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. These calculations can predict molecular geometries, orbital energies, and charge distributions, all of which are key to understanding a molecule's stability and reactivity.

Optimization of Molecular Geometry and Conformational Energy Landscapes

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 3-(4-Methyl-3-nitrophenyl)pyridine, a key feature is the dihedral angle between the pyridine (B92270) and the nitrophenyl rings. This rotation is associated with a conformational energy landscape that can be explored computationally.

By performing a series of constrained geometry optimizations at different dihedral angles, a potential energy surface can be mapped out. This would likely reveal that the lowest energy conformation is non-planar, arising from a balance between the delocalization of π-electrons across the two rings (favoring planarity) and steric hindrance between the ortho hydrogens on the adjacent rings (favoring a twisted conformation). The presence of the methyl and nitro substituents will further influence this landscape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| C-N (Pyridine) Bond Lengths | ~1.34 Å |

| C-C (Pyridine) Bond Lengths | ~1.39 Å |

| C-C (Phenyl) Bond Lengths | ~1.40 Å |

| C-N (Inter-ring) Bond Length | ~1.47 Å |

| C-N (Nitro group) Bond Length | ~1.49 Å |

| N-O (Nitro group) Bond Lengths | ~1.22 Å |

| Dihedral Angle (Pyridine-Phenyl) | ~30-40° |

Note: These are representative values and would require specific calculations for confirmation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Spatial Distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be predominantly localized on the 4-methylphenyl ring, which is the more electron-rich portion of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitropyridine moiety, particularly on the nitro group and the pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations can provide precise energies and visual representations of these orbitals. researchgate.net

Calculation of Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface.

In this compound, the most negative regions (red/yellow) would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, indicating these as likely sites for protonation or coordination to metal ions. The most positive regions (blue) would likely be found around the hydrogen atoms of the pyridine ring and near the nitro group, suggesting susceptibility to nucleophilic attack.

Theoretical Spectroscopic Parameter Prediction (NMR chemical shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. acs.orgstenutz.eu These calculated shifts, when compared to experimental spectra, can help to confirm the proposed structure and assign specific resonances to individual atoms within the molecule. aip.orgacs.org For this compound, calculations would predict the chemical shifts for the various protons and carbons in the two aromatic rings and the methyl group. nih.gov

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The calculated spectrum can be compared with an experimental IR spectrum to identify characteristic functional group frequencies, such as the symmetric and asymmetric stretches of the nitro group and the various C-H and C-N vibrations.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound relative to TMS.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | ~150 |

| C3 (Pyridine) | ~135 |

| C4 (Pyridine) | ~148 |

| C5 (Pyridine) | ~123 |

| C6 (Pyridine) | ~149 |

| C1' (Phenyl) | ~138 |

| C2' (Phenyl) | ~132 |

| C3' (Phenyl) | ~149 |

| C4' (Phenyl) | ~139 |

| C5' (Phenyl) | ~124 |

| C6' (Phenyl) | ~130 |

| CH₃ | ~21 |

Note: These are illustrative values and are highly dependent on the computational method and solvent model used.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects on Molecular Conformations

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including the effects of solvent and temperature. youtube.comyoutube.com

For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system. nih.govnih.gov This would allow for the study of:

Conformational Dynamics: The simulation would show the fluctuations of the dihedral angle between the two rings, providing a more realistic picture of the molecule's flexibility than a static calculation. aps.org

Solvation Structure: The simulation can reveal how solvent molecules arrange themselves around the solute, highlighting specific interactions like hydrogen bonding between water and the nitro group or the pyridine nitrogen.

Transport Properties: In more advanced simulations, properties like the diffusion coefficient could be calculated.

Reaction Mechanism Studies through Transition State Calculations and Energy Profiles for Key Transformations

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. uchicago.eduyoutube.com By locating the transition state structures and calculating the activation energies, the feasibility and pathways of potential reactions can be predicted.

For this compound, several transformations could be of interest:

Reduction of the Nitro Group: The reduction of nitroaromatic compounds is a fundamentally important reaction. acs.orgnih.gov Computational studies could elucidate the mechanism of this reduction, for example, by a metal catalyst, by calculating the energy profile for the stepwise conversion of the nitro group to a nitroso, hydroxylamino, and finally an amino group. acs.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitropyridine ring suggests it could be susceptible to nucleophilic attack. Transition state calculations could explore the feasibility of displacing the nitro group or a hydrogen atom with a nucleophile.

Electrophilic Aromatic Substitution: While the rings are generally deactivated by the nitro group and the pyridine nitrogen, the methyl-substituted phenyl ring is the more likely site for electrophilic attack. Computational studies could predict the regioselectivity of such reactions.

Ozonation Reactions: The reaction with ozone could be investigated, with calculations predicting the most likely sites of initial attack and the subsequent reaction pathways. nih.gov

By constructing a potential energy surface for a given reaction, including the energies of reactants, intermediates, transition states, and products, a detailed mechanistic understanding can be achieved.

Quantitative Structure-Reactivity Relationship (QSRR) Theoretical Frameworks

Quantitative Structure-Reactivity Relationship (QSRR) models represent a computational and theoretical chemistry approach aimed at correlating the structural or property-based features of a series of chemical compounds with their measured reactivity. While specific QSRR models for this compound are not extensively detailed in publicly available literature, the theoretical framework provides a robust methodology for predicting the reactivity of this and related compounds.

The fundamental principle of QSRR is to establish a mathematical relationship between calculated molecular descriptors and an observed chemical reactivity parameter. This allows for the prediction of a compound's behavior without the need for empirical measurement, guiding synthetic efforts and mechanistic studies. The development of a QSRR model typically involves several key steps:

Dataset Selection: A series of structurally related compounds, known as a congeneric series, is selected for which reliable experimental reactivity data is available. For a study involving this compound, this would include various substituted nitrophenylpyridines.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series is calculated using computational chemistry methods. These descriptors quantify different aspects of the molecule's structure and electronic properties. Common descriptors include quantum chemical, electronic, topological, and steric parameters.

Model Development: Statistical methods are employed to build a mathematical model that links the descriptors (independent variables) to the experimental reactivity (dependent variable). Multiple Linear Regression (MLR) is a common technique, but more advanced methods like Partial Least Squares (PLS) and machine learning algorithms are also used.

Model Validation: The predictive power and robustness of the developed model are rigorously tested. This is a critical step to ensure the model is not a result of chance correlation. Validation is typically performed through internal methods, such as cross-validation (e.g., leave-one-out), and external validation using a set of compounds not included in the model's training. A high square of the correlation coefficient for cross-validation (Q²) is indicative of a robust and predictive model.

In the context of heterocyclic compounds like this compound, QSRR can be particularly useful. For instance, studies on other classes of compounds like phenols have successfully used QSRR to predict gas chromatographic retention indices, which are related to the compounds' physicochemical properties and intermolecular interactions. In these studies, quantum chemical descriptors are paramount for building high-quality models.

The types of descriptors that would be theoretically calculated for this compound in a QSRR study are illustrated in the table below. These descriptors capture the electronic nature and energy profile of the molecule, which are often key drivers of chemical reactivity.

Table 1: Representative Quantum Chemical Descriptors for QSRR Studies

This table lists common quantum chemical descriptors that would be calculated and considered for inclusion in a QSRR model for this compound and its analogues. The selection of specific descriptors depends on the reaction mechanism being studied.

| Descriptor Category | Descriptor Name | Symbol | Description |

| Electronic Energy | Total Electronic Energy | E | The total energy of the molecule's electrons. |

| Zero-Point Energy | ZPE | The vibrational energy of the molecule at 0 Kelvin. | |

| Molecular Orbitals | Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty orbital; relates to electron-accepting ability. | |

| HOMO-LUMO Gap | ΔE | The energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | |

| Global Reactivity | Electronegativity | χ | The ability of a molecule to attract electrons. |

| Chemical Hardness | η | A measure of resistance to change in electron distribution. | |

| Electrophilicity Index | ω | A measure of the molecule's ability to act as an electrophile. | |

| Electrostatic | Total Dipole Moment | µ | A measure of the overall polarity of the molecule. |

This table is illustrative of the types of data used in QSRR frameworks as described in the literature. Specific values for this compound are not provided due to a lack of dedicated published QSRR studies on this specific compound.

By establishing a validated QSRR model, researchers could predict the reactivity of novel, unsynthesized nitrophenylpyridine derivatives. This predictive power is invaluable in fields like medicinal chemistry and materials science for designing molecules with desired properties, such as specific reaction rates or binding affinities, thereby streamlining the discovery process.

Reactivity and Reaction Mechanism Studies of the 3 4 Methyl 3 Nitrophenyl Pyridine Core

Reactions Involving the Nitro Group

The nitro group on the phenyl ring is a versatile functional group that serves as a key site for chemical modification. Its strong electron-withdrawing nature also influences the reactivity of the phenyl ring itself.

Catalytic Hydrogenation and Other Selective Reduction Methodologies

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 3-(3-Amino-4-methylphenyl)pyridine. This reaction opens up a vast array of subsequent functionalization possibilities. A variety of methods are available for the selective reduction of aromatic nitro groups, even in the presence of other reducible functionalities.

Catalytic hydrogenation is a common and efficient method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are typically employed under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to ensure high yield and selectivity.

For substrates containing sensitive functional groups, chemoselective reduction methods are preferred. These methods avoid the use of high-pressure hydrogen gas. For example, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts such as cobalt(II) chloride (CoCl₂) and copper(II) sulfate (B86663) (CuSO₄) have been shown to effectively reduce nitroalkenes. sciencemadness.org Another approach involves the use of metal nanoparticles, such as copper (Cu), silver (Ag), or gold (Au) deposited on supports like polydopamine-coated magnetite, which have demonstrated high catalytic activity in the reduction of nitrophenols. nih.gov Transfer hydrogenation, using hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C), is another mild and effective alternative.

Table 1: General Methodologies for Nitro Group Reduction

| Reagent/Catalyst System | Hydrogen Source | Typical Conditions | Notes |

| Pd/C, PtO₂, Raney Ni | H₂ Gas | Methanol or Ethanol, RT to 50°C, 1-5 atm | Standard and highly efficient method. |

| Fe/HCl or SnCl₂/HCl | Acid | Aqueous/Alcoholic solvent, Reflux | Classic method, often used in industrial scale. |

| NaBH₄ / CoCl₂ or CuSO₄ | NaBH₄ | Methanol, Room Temperature | Inexpensive and rapid method. sciencemadness.org |

| Ag, Au, or Cu Nanoparticles | NaBH₄ | Aqueous solution, Room Temperature | Green and efficient catalytic system. nih.gov |

| Hydrazine / Pd-C | Hydrazine | Ethanol, Reflux | Mild conditions, avoids H₂ gas. |

Functional Group Transformations Derived from Nitro Reduction Products (e.g., Diazotization, Amide Formation)

The product of the nitro group reduction, 3-(3-Amino-4-methylphenyl)pyridine, possesses a nucleophilic primary amino group, which is a gateway to numerous other functionalities. The resulting amine, specifically the 5-amino-2-methylphenyl moiety, is a known precursor in the synthesis of important pharmaceutical compounds like Imatinib, highlighting its synthetic value. chemicalbook.comnih.govnih.gov

Diazotization: The primary arylamine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate that can undergo a wide range of substitution reactions (Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to introduce functionalities such as halogens, cyano, hydroxyl, and aryl groups.

Amide Formation: The amine readily reacts with carboxylic acids and their derivatives (acyl chlorides, anhydrides) to form stable amide bonds. This is one of the most common reactions in organic synthesis. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used to facilitate the reaction between the amine and a carboxylic acid. The resulting amides are important in their own right and are key structural motifs in many biologically active molecules. For instance, related pyridyl-amine structures are used in the synthesis of ureas and thioureas by reacting with isocyanates or isothiocyanates. prepchem.comsigmaaldrich.com

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property makes it less reactive towards electrophiles than benzene (B151609) but more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6).

Electrophilic Aromatic Substitution on the Pyridine System

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is generally difficult and requires harsh reaction conditions. quimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for SₑAr reactions, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion which is even more strongly deactivated.

When the reaction does occur, substitution is directed to the 3- and 5-positions. atlas.orgquora.comlibretexts.org This is because the cationic intermediates (Wheland intermediates) formed by attack at the 2-, 4-, or 6-positions have a destabilizing resonance structure where the positive charge resides on the electronegative nitrogen atom. Attack at the 3- or 5-position avoids this unfavorable arrangement. In the case of 3-(4-Methyl-3-nitrophenyl)pyridine, the presence of the deactivating nitrophenyl substituent would further decrease the ring's reactivity, making electrophilic substitution even more challenging.

Alternative strategies, such as activating the ring via N-oxidation (discussed in section 5.2.3) or using specialized reagents like those for Zincke imine formation for halogenation, may be required to achieve electrophilic substitution. nih.gov

Nucleophilic Aromatic Substitution on the Pyridine System

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SₙAr), with reactivity being highest at the 2- and 4-positions. stackexchange.comquimicaorganica.orgyoutube.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance.

In this compound, the substituent is at the 3-position. Direct SₙAr on the pyridine ring by displacement of a hydrogen atom (Chichibabin reaction) requires a very strong nucleophile (like NaNH₂) and typically occurs at the 2- or 6-position. For an SₙAr reaction to occur at a different position, a good leaving group (such as a halide) must be present at an activated position (2- or 4-). Since the parent molecule lacks such a leaving group on the pyridine ring, direct SₙAr is not a facile process.

Oxidation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov Studies on 3-substituted pyridines, including 3-methylpyridine, have shown that they can be successfully oxidized to their corresponding N-oxides. nih.govorgsyn.org

The formation of this compound N-oxide would significantly alter the reactivity of the pyridine ring. The N-oxide group is strongly activating and directs electrophilic substitution to the 4-position (and to a lesser extent, the 2-position). It also increases the ring's susceptibility to nucleophilic attack. For example, nitration of 3-methylpyridine-1-oxide occurs readily at the 4-position. orgsyn.org Therefore, N-oxidation is a powerful strategic tool for the further functionalization of the pyridine core in this molecule.

Reactions at the Methyl Group

The methyl group attached to the phenyl ring of this compound represents a key site for synthetic modification. Its benzylic position makes it susceptible to a variety of transformations, including oxidation and radical-mediated functionalization.

The benzylic C-H bonds of the methyl group are activated towards oxidation, a fundamental transformation in organic synthesis for producing valuable carbonyl compounds. nih.gov This reactivity stems from the ability of the adjacent aromatic ring to stabilize radical or anionic intermediates formed during the oxidation process. The oxidation of the methyl group in this compound can lead to the formation of the corresponding benzaldehyde (B42025) or benzoic acid derivatives, which are versatile intermediates for further synthetic elaborations.

Various reagents and catalytic systems can be employed for benzylic oxidation. Transition metal catalysts, in combination with oxidants like tert-butyl hydroperoxide (TBHP), are effective for this purpose. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring can influence the rate of oxidation. Studies on substituted toluenes have shown that electron-withdrawing groups can affect the conversion rate of the methyl group to a carboxyl group. nih.gov The reaction typically proceeds through the formation of a benzylic radical or a benzylic alkoxide intermediate. For instance, palladium-catalyzed aerobic oxidation of benzyl (B1604629) alcohol involves the formation of a palladium-alkoxide species followed by β-hydride elimination. nih.gov

Table 1: Potential Benzylic Oxidation Reactions of this compound

| Oxidizing Agent/System | Potential Product | General Observations |

| KMnO₄, heat | 3-(3-Nitro-4-carboxyphenyl)pyridine | Strong oxidizing agent, often leads to the carboxylic acid. |

| CrO₃, H₂SO₄ (Jones reagent) | 3-(3-Nitro-4-carboxyphenyl)pyridine | Powerful oxidant for benzylic C-H bonds. |

| MnO₂ | 3-(3-Nitro-4-formylphenyl)pyridine | Milder oxidant, often selective for the oxidation of benzylic alcohols to aldehydes, but can also oxidize activated methyl groups. |

| Pd(OAc)₂/Pyridine, O₂ | 3-(3-Nitro-4-formylphenyl)pyridine or 3-(3-Nitro-4-carboxyphenyl)pyridine | Catalytic aerobic oxidation; selectivity can sometimes be controlled. nih.gov |

| CuCl₂·2H₂O/TBHP | 3-(3-Nitro-4-formylphenyl)pyridine | Metal-catalyzed oxidation with hydroperoxide. nih.gov |

This table presents potential reactions based on general principles of benzylic oxidation and has not been experimentally validated for this compound specifically.

The benzylic position of the methyl group is also amenable to radical functionalization. khanacademy.org This approach involves the generation of a benzylic radical intermediate through hydrogen atom transfer (HAT), which can then participate in various bond-forming reactions. nih.gov The stability of the benzylic radical is enhanced by resonance delocalization into the phenyl ring.

A common method for initiating such reactions is free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield 3-(4-(bromomethyl)-3-nitrophenyl)pyridine, a versatile precursor for nucleophilic substitution reactions. Furthermore, advancements in photoredox catalysis have expanded the scope of radical C(sp³)–H functionalization, enabling the introduction of a wide range of functional groups under mild conditions. nih.govmdpi.com These methods could potentially be applied to introduce alkyl, cyano, or other groups at the benzylic position of this compound.

Table 2: Potential Radical Functionalization Reactions at the Methyl Group

| Reagent/System | Intermediate | Potential Product | Reaction Type |

| N-Bromosuccinimide (NBS), AIBN/light | Benzylic radical | 3-(4-(Bromomethyl)-3-nitrophenyl)pyridine | Radical Halogenation |

| t-BuOOH, Cu(I) catalyst, Nu-H | Benzylic radical | 3-(4-(Fluoromethyl)-3-nitrophenyl)pyridine (example with a fluorine source) | Radical Cross-Coupling |

| Photoredox catalyst, Hantzsch ester, Alkene | Benzylic radical | 3-(4-(2-Alkyl)ethyl-3-nitrophenyl)pyridine | Radical Hydroarylation nih.gov |

| NFSI derivatives, TMSCN | Benzylic radical | 3-(4-(Cyanomethyl)-3-nitrophenyl)pyridine | Radical Cyanation nih.gov |

This table illustrates potential applications of radical functionalization methods to the target compound based on existing literature.

Regioselective Functionalization of the Phenyl Moiety

The functionalization of the phenyl ring in this compound via electrophilic aromatic substitution (SEAr) is governed by the directing effects of the existing substituents: the methyl group, the nitro group, and the pyridyl group. masterorganicchemistry.com

The methyl group is an activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. learncbse.in The pyridine ring, particularly when protonated under acidic reaction conditions, acts as a deactivating group, making electrophilic substitution on the pyridine ring itself difficult. wikipedia.orgquora.com

Considering the phenyl ring, the positions are influenced as follows:

Position 2: Ortho to the methyl group and ortho to the pyridyl group.

Position 5: Para to the methyl group and meta to the nitro group.

Position 6: Ortho to the methyl group and meta to the nitro group.

The powerful deactivating and meta-directing effect of the nitro group will strongly disfavor substitution at positions 2 and 4 (which is already substituted). The methyl group directs towards positions 2, 6 and the para position (which is occupied by the pyridyl group). The pyridyl group deactivates the ring it is attached to. Therefore, the regiochemical outcome will be a result of the interplay between these effects. The position most activated for electrophilic attack would likely be position 6, which is ortho to the activating methyl group and meta to the deactivating nitro group. Position 2 is sterically hindered by the adjacent pyridyl group. Position 5 is para to the methyl group but ortho to the nitro group, which is generally disfavored.

Recent developments have provided methods for the functionalization of pyridines and their derivatives under milder conditions, sometimes involving dearomatization-rearomatization sequences or the generation of pyridyne intermediates, which could offer alternative strategies for functionalizing the core structure. nih.govnih.govrsc.org

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution on the Phenyl Ring

| Position | Influence of Methyl Group (-CH₃) | Influence of Nitro Group (-NO₂) | Influence of Pyridyl Group | Overall Likelihood of Substitution |

| 2 | Activating (ortho) | Deactivating (ortho) | Deactivating/Steric Hindrance | Unlikely |

| 5 | Activating (para) | Deactivating (ortho) | - | Unlikely |

| 6 | Activating (ortho) | Deactivating (meta) | - | Most Probable |

Investigation of Cleavage and Rearrangement Reactions Involving the Biaryl Linkage

The C-C bond connecting the phenyl and pyridine rings is a robust biaryl linkage. Cleavage of such bonds typically requires harsh conditions or specific catalytic activation. Research into the reductive cleavage of biaryl bonds in systems like binaphthols has shown that the reaction can be facilitated by hydrogen atom transfer (HAT) catalysts in the presence of a strong acid. nih.gov This process often involves protonation of the aromatic rings to increase their susceptibility to cleavage. The electronic nature of substituents on the rings can significantly impact the efficiency of this cleavage. nih.gov

In the case of this compound, the presence of the electron-withdrawing nitro group would likely influence the electronic properties of the phenyl ring and its susceptibility to such cleavage reactions.

Rearrangement reactions involving the biaryl core are less common but could potentially be induced under specific thermal, photochemical, or catalytic conditions. Base-catalyzed rearrangements, for example, can be driven by the formation of a more stable anionic intermediate. msu.edu While specific rearrangement pathways for this particular heterocyclic biaryl system have not been extensively studied, the structural complexity allows for the possibility of interesting skeletal transformations under the right conditions.

Exploration of Derivatization Strategies and Structure Reactivity Correlation Studies

Systematic Modification of Substituents on the Pyridine (B92270) Ring

Common derivatization reactions for pyridine rings include:

Electrophilic Aromatic Substitution: While the pyridine ring is generally less reactive towards electrophiles than benzene (B151609), strategic placement of activating groups or the use of harsh reaction conditions can facilitate substitutions.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electron density of the pyridine ring, potentially making it more susceptible to nucleophilic attack at specific positions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for introducing new carbon-carbon bonds at various positions on the pyridine ring. wikipedia.org This allows for the attachment of a wide variety of functional groups.

N-Oxide Formation: Treatment with oxidizing agents like m-CPBA can convert the pyridine nitrogen to an N-oxide. This modification alters the electronic properties of the ring and can direct subsequent substitution reactions. nih.gov

Table 1: Hypothetical Derivatization of the Pyridine Ring in 3-(4-Methyl-3-nitrophenyl)pyridine

| Position of Substitution | Reagent/Reaction Condition | Resulting Functional Group | Expected Impact on Reactivity |

| 2- or 6-position | n-Butyllithium followed by an electrophile | Alkyl, Silyl, etc. | Increased steric hindrance near the biaryl linkage |

| 4-position | Suzuki Coupling with Arylboronic acid | Aryl group | Enhanced π-system, potential for altered photophysical properties |

| Pyridine Nitrogen | m-Chloroperoxybenzoic acid (m-CPBA) | N-oxide | Increased electron density in the ring, directing ortho- and para- substitution |

Systematic Modification of Substituents on the Phenyl Ring

The phenyl ring of this compound already possesses a methyl and a nitro group. These substituents can be modified, or additional groups can be introduced, to systematically probe structure-activity relationships.

Key derivatization strategies for the phenyl ring include:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation drastically changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating. evitachem.com

Nucleophilic Aromatic Substitution (SNA_r_): The strong electron-withdrawing effect of the nitro group activates the phenyl ring towards nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group or direct addition of a nucleophile.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or an aldehyde, providing a handle for further functionalization through amide or ester formation.

Electrophilic Aromatic Substitution: The directing effects of the existing methyl (ortho-, para-directing) and nitro (meta-directing) groups will govern the position of any new electrophilic substitution on the phenyl ring.

Table 2: Hypothetical Derivatization of the Phenyl Ring in this compound

| Target Substituent | Reagent/Reaction Condition | Resulting Functional Group | Expected Impact on Reactivity |

| Nitro Group | Sn/HCl | Amino group | Increased electron-donating character, potential for new hydrogen bonding interactions |

| Methyl Group | KMnO₄ | Carboxylic acid | Introduction of an acidic site, enabling further derivatization |

| Aromatic Ring | Br₂/FeBr₃ | Bromo group | Introduction of a handle for cross-coupling reactions |

Investigating the Impact of Substituent Electronic and Steric Effects on Reaction Outcomes and Selectivity

The electronic and steric effects of substituents play a crucial role in determining the outcome and selectivity of chemical reactions involving this compound. nih.govnih.gov

Electronic Effects: Electron-withdrawing groups (like the nitro group) decrease the electron density of the aromatic rings, making them more susceptible to nucleophilic attack and less reactive towards electrophilic attack. Conversely, electron-donating groups (like the methyl group or a reduced amino group) increase the electron density, favoring electrophilic substitution. nih.gov The interplay of these effects on both rings dictates the regioselectivity of reactions. acs.org For instance, the position of further nitration or halogenation will be directed by the combined influence of the existing substituents.

Development of Libraries of Related Compounds via Combinatorial Chemistry Principles for High-Throughput Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of compounds based on a common scaffold like this compound. youtube.com By systematically combining different building blocks for the pyridine and phenyl rings, a diverse set of derivatives can be generated and screened for desired biological or material properties.

A hypothetical combinatorial approach could involve:

Scaffold Synthesis: Synthesis of the core this compound structure.

Parallel Derivatization: In a multi-well plate format, the core scaffold is reacted with a variety of reagents to introduce different functional groups on either the pyridine or phenyl ring. For example, a set of different arylboronic acids could be used in a parallel Suzuki coupling reaction to generate a library of 4'-aryl derivatives.

High-Throughput Screening: The resulting library of compounds is then screened for a specific activity, such as inhibitory activity against a particular enzyme or desired photophysical properties.

This high-throughput approach significantly accelerates the discovery of lead compounds with optimized properties. youtube.com

Design Principles for Modulating Reactivity and Selectivity in Substituted Pyridine-Phenyl Systems

The modulation of reactivity and selectivity in substituted pyridine-phenyl systems like this compound is guided by several key design principles:

Tuning Electronic Properties: The strategic placement of electron-donating or electron-withdrawing groups can be used to activate or deactivate specific positions on the aromatic rings towards either electrophilic or nucleophilic attack. This allows for precise control over the regioselectivity of subsequent reactions.

Exploiting Steric Hindrance: The introduction of bulky substituents can be used to block certain reaction sites and direct reagents to less sterically hindered positions. This is a valuable tool for controlling regioselectivity in reactions where electronic effects alone are not sufficient. nih.gov

Ligand-Directed Catalysis: In metal-catalyzed reactions, the choice of ligand can have a profound impact on both reactivity and selectivity. nih.gov Ligands can influence the electronic and steric environment around the metal center, thereby controlling the outcome of the reaction.

Flow Chemistry: The use of microfluidic reactors in flow chemistry can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher selectivity, and the ability to safely handle reactive intermediates. frontiersin.org

By applying these design principles, chemists can rationally design and synthesize novel derivatives of this compound with tailored reactivity and selectivity for a wide range of applications.

Theoretical Frameworks for Potential Applications in Advanced Organic Materials Science

Design Considerations for Incorporating Pyridine-Phenyl Moieties into Conjugated Polymer Systems

The integration of pyridine-phenyl units into conjugated polymer backbones is a strategic approach to modify and control the properties of the resulting materials. researchgate.net The pyridine (B92270) ring, particularly when linked at the meta-position relative to the polymer chain, can introduce sharp bends, disrupting planarity and altering the polymer's conjugation length. rsc.org This structural feature can be advantageous for controlling solid-state morphology and reducing intermolecular aggregation, which in turn influences charge transport and luminescence efficiency.

When designing conjugated polymers incorporating the 3-(4-Methyl-3-nitrophenyl)pyridine moiety, several factors are critical:

Donor-Acceptor (D-A) Architecture : The compound can be used as a building block in alternating D-A copolymers. rsc.org The electron-withdrawing nature of the nitrophenyl-pyridine unit makes it a strong acceptor moiety. When copolymerized with electron-rich (donor) units, the resulting polymer will have a small bandgap, which is desirable for applications in organic photovoltaics and near-infrared photodetectors. researchgate.net

Solubility and Processability : Attaching flexible alkyl chains to the polymer backbone, a common strategy in polymer design, would be necessary to ensure solubility in common organic solvents, facilitating device fabrication from solution. nih.gov

Regioregularity : Control over the orientation of the monomer units during polymerization is crucial. For instance, in polythiophenes, regioregularity significantly impacts charge carrier mobility. nih.gov Similar control would be essential when polymerizing monomers based on this compound to achieve predictable and reproducible material properties.

Steric Effects : The methyl group on the phenyl ring introduces steric hindrance that can influence the dihedral angle between the pyridine and phenyl rings. This torsion affects the degree of π-conjugation between the two rings, thereby modulating the electronic properties of the polymer. rsc.org

Exploration of Electronic and Photonic Properties through Theoretical Modeling

Theoretical modeling, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool for predicting the electronic and photonic properties of molecules like this compound before their synthesis and incorporation into devices. researchgate.net

Charge Transport Characteristics : The charge transport properties of organic materials are fundamentally linked to their frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, theoretical calculations would likely predict the following:

LUMO Level : The presence of the electron-withdrawing nitro group and the pyridine ring is expected to significantly lower the LUMO energy level. researchgate.net A low-lying LUMO is a key characteristic of n-type (electron-transporting) materials, making this compound a candidate for use in electron transport layers (ETLs) in Organic Light-Emitting Diodes (OLEDs) or as an n-type semiconductor in Organic Field-Effect Transistors (OFETs). rsc.org

Reorganization Energy : This parameter quantifies the energy required for a molecule's geometry to relax after gaining or losing an electron. A low reorganization energy is essential for efficient charge transport. Theoretical calculations can predict this value, with steric factors from the methyl group potentially influencing the final value. rsc.org

Luminescence Potential : Phenylpyridine derivatives are widely used as phosphorescent emitters in OLEDs, particularly in the form of iridium(III) complexes. rsc.org While the free ligand itself may exhibit fluorescence, its primary potential lies in phosphorescence when coordinated to a heavy metal.

Intramolecular Charge Transfer (ICT) : The molecule's inherent D-A structure (with the methylphenyl as a weak donor and the nitropyridine as the acceptor) suggests the possibility of ICT upon photoexcitation. rsc.orgmdpi.com ICT states can lead to emission at longer wavelengths and are sensitive to the polarity of the surrounding environment. rsc.org

Triplet Energy (ET) : For use in phosphorescent OLEDs, a high triplet energy is crucial to confine excitons on a guest emitter molecule. researchgate.net Theoretical modeling can calculate the ET of this compound, which is critical for its application as a host material or as a ligand in an emissive complex.

| Property | Predicted Value/Characteristic | Implication for Organic Materials |

|---|---|---|

| HOMO Energy Level | Low | High oxidative stability, suitable for hole-blocking layers. researchgate.net |